molecular formula C16H35O3P B14332731 Diethyl (2-butyloctyl)phosphonate CAS No. 111737-80-5

Diethyl (2-butyloctyl)phosphonate

Cat. No.: B14332731
CAS No.: 111737-80-5
M. Wt: 306.42 g/mol
InChI Key: RHHFZCAANRUMGJ-UHFFFAOYSA-N
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Description

Diethyl (2-butyloctyl)phosphonate is an organophosphorus compound with the molecular formula C16H35O3P. This compound belongs to the class of phosphonates, which are characterized by the presence of a C-PO(OR)2 group. Phosphonates are widely used in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-butyloctyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-butyloctyl bromide under controlled conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction is carried out in the presence of a catalyst, such as palladium or copper, to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to ensure maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-butyloctyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-butyloctyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-butyloctyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The compound can also interact with cellular membranes, altering their properties and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-butyloctyl)phosphonate is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other phosphonates may not be as effective .

Properties

CAS No.

111737-80-5

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

IUPAC Name

5-(diethoxyphosphorylmethyl)undecane

InChI

InChI=1S/C16H35O3P/c1-5-9-11-12-14-16(13-10-6-2)15-20(17,18-7-3)19-8-4/h16H,5-15H2,1-4H3

InChI Key

RHHFZCAANRUMGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CP(=O)(OCC)OCC

Origin of Product

United States

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